molecular formula C17H23N5O3S B6449823 5-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine CAS No. 2549002-40-4

5-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine

Cat. No.: B6449823
CAS No.: 2549002-40-4
M. Wt: 377.5 g/mol
InChI Key: LAEVYTGFVSALTM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methoxy group linked to a bicyclic octahydrocyclopenta[c]pyrrol moiety. The bicyclic system is further functionalized with a sulfonyl group attached to a methylated imidazole ring.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfonyl-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-13-8-19-15(20-9-13)25-12-17-5-3-4-14(17)10-22(11-17)26(23,24)16-18-6-7-21(16)2/h6-9,14H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEVYTGFVSALTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine-Oxadiazole Derivatives

Compounds such as 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () share a pyrimidine backbone but differ in substituents. Key distinctions include:

  • Functional Groups : The target compound uses a methoxy linker and a sulfonamide-imidazole-bicyclic system, while oxadiazole derivatives employ thioether or thione groups.
  • Synthesis : Oxadiazole derivatives are synthesized via reflux with carbon disulfide and potassium hydroxide, whereas the target compound’s bicyclic structure likely requires more complex cyclization steps .
  • Bioactivity : Oxadiazoles are associated with antimicrobial and anti-inflammatory properties; the target compound’s imidazole sulfonyl group may enhance stability or specificity for enzyme targets .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrimidine Methoxy-bicyclic sulfonamide-imidazole Enzyme inhibition, Drug design
5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole Pyrimidine-oxadiazole Thioether, thione Antimicrobial, Anti-inflammatory

Imidazole Derivatives

4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () highlight the pharmacological versatility of imidazole rings. Comparisons include:

  • Substituent Effects : The target compound’s 1-methylimidazole sulfonyl group contrasts with the 5-oxo-imidazole in , which may alter electron distribution and hydrogen-bonding capacity.
  • Biological Activity : Imidazole derivatives in showed growth inhibitory activity against microbes, suggesting the target compound could be optimized for similar applications .

Omeprazole-Related Compounds

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole () and other proton pump inhibitors share sulfinyl/sulfonyl motifs. Key differences:

  • Core Structure : Omeprazole analogs use benzimidazole-pyridine systems, while the target compound employs pyrimidine and a bicyclic scaffold.
Table 2: Sulfur-Containing Functional Group Comparison
Compound Sulfur Group Oxidation State Biological Implications
Target Compound Sulfonyl +6 Enhanced stability, direct binding
Omeprazole Sulfinyl +4 Prodrug, acid-activated

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares fused imidazole systems but differs in:

  • Ring Saturation : The target’s octahydrocyclopenta[c]pyrrol moiety is fully saturated, likely improving conformational rigidity compared to partially unsaturated tetrahydroimidazo-pyridines.
  • Spectral Characterization : Both compounds rely on NMR and IR for structural validation, but the target’s bicyclic system may produce distinct splitting patterns in ¹H NMR .

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